3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride and related compounds has led to various studies on chemical synthesis, structural analysis, and potential applications in different fields. The reaction of Appel salt with 1H-pyrazol-5-amines, including N-1 methylated pyrazoles, has been investigated, showcasing methods to modify product ratios by adjusting the pH of the reaction medium. These studies have led to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, with structural confirmation provided by single crystal X-ray crystallography (Koyioni et al., 2014).
Bioactive Compound Development
Further research has explored the synthesis of novel compounds using this compound as a precursor or related chemical structures. For instance, studies on pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's utility in developing bioactive molecules (Titi et al., 2020). Additionally, the design and synthesis of pyrazole amide derivatives have shown promising activity against the tobacco mosaic virus (TMV), highlighting the potential of such compounds in plant protection and virology research (Xiao et al., 2015).
Novel Catalyst Development
The compound and its derivatives have also been investigated in the context of catalysis. A study on the synthesis and application of a novel nanomagnetic catalyst for the preparation of pyrazolo[3,4-b]pyridines demonstrates the compound's relevance in facilitating efficient and environmentally friendly chemical reactions (Afsar et al., 2018).
Antimicrobial Activity
Compounds synthesized from this compound have been tested for antimicrobial activity, with several showing efficacy against bacterial strains. This indicates the compound's utility in the development of new antimicrobial agents (Mistry et al., 2016).
Mechanism of Action
Target of action
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical pathways
Pyrazoles can undergo a series of nucleophilic substitution reactions to yield derivative pyrazole compounds .
Result of action
Pyrazoles in general are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiprotozoal, and antitubercular effects .
Biochemical Analysis
Biochemical Properties
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and 1,3-dielectrophilic compounds, leading to the formation of pyrazole molecules
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds can lead to significant changes in cellular activities . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydrazines and 1,3-dielectrophilic compounds is a key aspect of its molecular mechanism . These interactions are crucial for understanding how the compound influences biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects in different cellular contexts.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding these localization mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-methylpyrazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKBSILTVJEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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